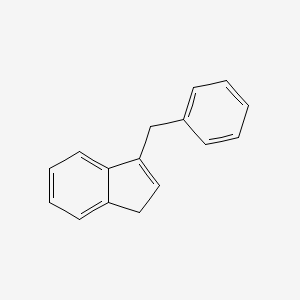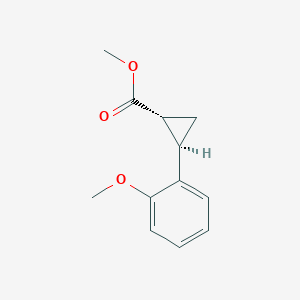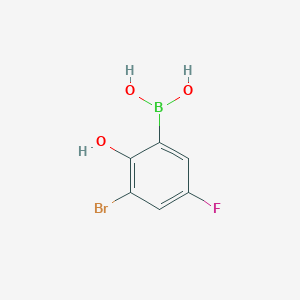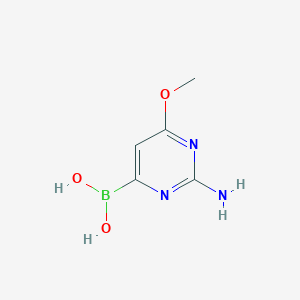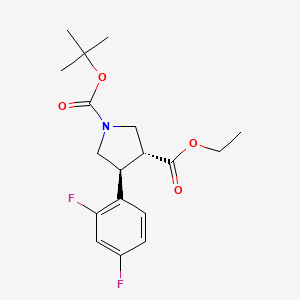
(3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids, solvents like dichloromethane or ethanol, and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
(3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which (3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
- (2S,4S)-1-Boc-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-(1-piperazinyl)pyrrolidine
Uniqueness
(3S,4R)-1-Tert-butyl3-ethyl4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and difluorophenyl groups
特性
分子式 |
C18H23F2NO4 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H23F2NO4/c1-5-24-16(22)14-10-21(17(23)25-18(2,3)4)9-13(14)12-7-6-11(19)8-15(12)20/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14+/m1/s1 |
InChIキー |
UBUMAGHOKBNLAE-KGLIPLIRSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)F)F)C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


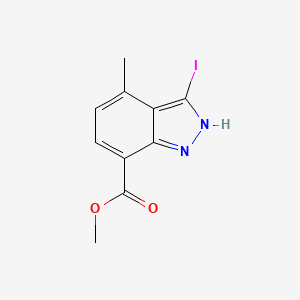
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)
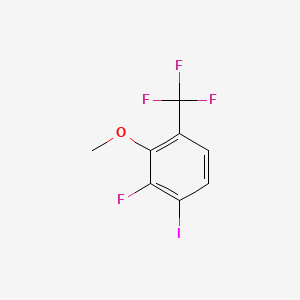
![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
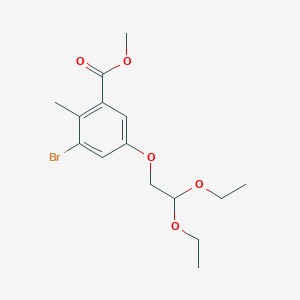
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
